Euphorbia factor L7b

Descripción

Propiedades

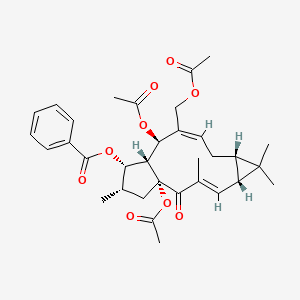

Fórmula molecular |

C33H40O9 |

|---|---|

Peso molecular |

580.7 g/mol |

Nombre IUPAC |

[(1R,3E,5R,7S,9Z,11R,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |

InChI |

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15+,24-13-/t19-,25-,26+,27+,28-,29-,33+/m0/s1 |

Clave InChI |

ARUXHDLPKVRONO-OQMOLIDASA-N |

SMILES isomérico |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)/COC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Isolating Euphorbia Factor L7b from Euphorbia lathyris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive secondary metabolites, particularly lathyrane-type diterpenoids.[1][2][3] These compounds have garnered significant interest from the scientific community due to their potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[4][5] Euphorbia factor L7b is an isolathyrolditerpene compound found within this plant.[6] This guide details a representative workflow for its isolation and purification, providing a foundation for further research and development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and activity of lathyrane diterpenoids from Euphorbia lathyris. It is important to note that specific yield and purity data for this compound are not available in the public domain; the provided data for other lathyrane factors are for reference and comparability.

Table 1: Reference Yields of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

| Compound | Starting Material (kg) | Yield (mg) | Reference |

| Euphorbia factor L2a | 12 | 45 | [2] |

| Euphorbia factor L2b | 12 | 20 | [2] |

| Euphorbia factor L2 | 12 | 120 | [2] |

Table 2: Biological Activity of Selected Euphorbia Factors

| Compound | Biological Activity | Assay | IC50 (µM) | Reference |

| This compound | Anti-inflammatory | Nitric Oxide Production in RAW 264.7 Macrophages | 23.9 | [7] |

| Euphorbia factor L9 | Anti-inflammatory | Nitric Oxide Production in RAW 264.7 Macrophages | 11.2 | [4] |

| Euphorbia factor L29 | Anti-inflammatory | Nitric Oxide Production in RAW 264.7 Macrophages | 11.2 - 52.2 | [1] |

Experimental Protocols

The following is a detailed, multi-stage protocol for the isolation of lathyrane-type diterpenoids, including this compound, from the seeds of Euphorbia lathyris. This protocol is a composite of methodologies reported for the successful isolation of similar compounds.

Plant Material and Extraction

-

Plant Material Preparation: Obtain dried seeds of Euphorbia lathyris. Grind the seeds into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Transfer the powdered seeds (e.g., 12 kg) into a large-volume extraction vessel.

-

Add 95% aqueous ethanol to the powder.

-

Reflux the mixture for 3 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning (Solvent Fractionation)

-

Initial Suspension: Suspend the crude extract in water.

-

Sequential Partitioning:

-

Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.

-

Begin by partitioning with petroleum ether. Separate the petroleum ether layer.

-

Subsequently, partition the aqueous layer with dichloromethane, followed by ethyl acetate, and finally n-butanol.

-

Collect and concentrate each solvent fraction separately. The lathyrane diterpenoids are typically found in the less polar fractions, such as the petroleum ether and ethyl acetate extracts.

-

-

Acetonitrile Re-extraction: The petroleum ether-soluble fraction can be further re-extracted with acetonitrile to enrich the diterpenoid content.[2]

Chromatographic Purification

The purification of the target compound, this compound, from the enriched fractions requires a multi-step chromatographic approach.

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate, starting with a low polarity (e.g., 100:1 petroleum ether:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 1:1 v/v).

-

Purpose: This step is effective for removing pigments and other high molecular weight impurities.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water. The specific gradient will need to be optimized to achieve baseline separation of the target compound.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm or 280 nm).

-

Fraction Collection: Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods.

-

Structure Elucidation

The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in the isolation and potential action of this compound.

References

- 1. Simultaneous separation and determination of three diterpenoids in Euphorbia lathyris L. and its formulations by hydrophobic interaction electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. acgpubs.org [acgpubs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Euphorbia Factor L7b: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Euphorbia factor L7b, an isolathyrolditerpene compound. The information presented herein is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a complex diterpenoid ester belonging to the lathyrane family of natural products.[1][2] These compounds are characteristic secondary metabolites of plants from the Euphorbia genus.[3] The chemical structure of this compound is presented below, along with its key physicochemical properties.

Chemical Structure:

A 2D representation of the chemical structure for this compound will be generated based on its SMILES notation.

Physicochemical and Biological Activity Data

| Property | Value | Reference |

| Chemical Formula | C₃₃H₄₀O₉ | [1][2] |

| Molecular Weight | 580.67 g/mol | [1][2] |

| CAS Number | 93550-95-9 | [1][2] |

| Class | Isolathyrolditerpene | [1][2] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

| SMILES | CC(O--INVALID-LINK--(C2=O)--INVALID-LINK--=O)=C\C[C@@]3([H])--INVALID-LINK--3C)([H])/C=C2\C)OC(C)=O">C@([H])[C@H]1OC(C4=CC=CC=C4)=O)=O | MedChemExpress |

| Biological Activity | Anti-inflammatory: Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | |

| IC₅₀ Value | 23.9 µM (NO inhibition) | [4] |

Experimental Protocols

Isolation and Purification of Lathyrane Diterpenoids (General Protocol)

The following is a generalized protocol for the isolation and purification of lathyrane diterpenoids, such as this compound, from Euphorbia species. This protocol is based on methodologies reported for similar compounds and may require optimization for specific plant material and target compounds.[1][2]

1. Extraction:

-

Air-dried and powdered plant material (e.g., seeds or aerial parts) is extracted exhaustively with a polar solvent such as 95% ethanol or methanol at room temperature.[1][2]

-

The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.[1]

-

The resulting fractions are concentrated under reduced pressure. Bioactivity-guided fractionation can be employed at this stage to identify the fraction containing the compounds of interest.

3. Chromatographic Purification:

-

The bioactive fraction (typically the ethyl acetate fraction for lathyrane diterpenoids) is subjected to column chromatography on silica gel.[1]

-

Elution is performed using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to yield several sub-fractions.

-

Further purification of the sub-fractions is achieved through repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.[2]

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

Putative Signaling Pathway

While the specific signaling pathways modulated by this compound have not been definitively elucidated, its demonstrated anti-inflammatory activity suggests a likely interaction with key inflammatory signaling cascades. Many diterpenoids from the Euphorbia genus exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[7][8][9]

The diagram below illustrates a plausible mechanism of action for this compound in attenuating the inflammatory response, based on the known actions of related compounds.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Disclaimer: The signaling pathway depicted is a hypothesized model based on the known activities of structurally related diterpenoids. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

This technical guide provides a summary of the current knowledge on this compound. As research in this area is ongoing, new findings may further elucidate its chemical and biological properties.

References

- 1. Euphorbia Factor L2 ameliorates the Progression of K/BxN Serum-Induced Arthritis by Blocking TLR7 Mediated IRAK4/IKKβ/IRF5 and NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphorbia factor L7b molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Euphorbia factor L7b, a complex diterpenoid isolated from plants of the Euphorbia genus. This document consolidates available data on its physicochemical properties, and while direct experimental data on its biological activity and mechanism of action are limited, it draws upon research on closely related lathyrane-type diterpenes to provide insights into its potential pharmacological significance.

Core Properties

This compound is classified as an isolathyrolditerpene. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 580.67 g/mol | |

| Chemical Formula | C₃₃H₄₀O₉ | |

| CAS Number | 93550-95-9 | |

| Appearance | White to off-white solid |

Experimental Protocols

A generalized workflow for the isolation of such compounds is as follows:

Note: The specific solvents, gradients, and column materials would need to be optimized for the targeted isolation of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not extensively documented in publicly available research. However, the broader class of lathyrane-type diterpenoids from Euphorbia species exhibits significant biological activities, primarily anti-inflammatory and cytotoxic effects.

Research on other Euphorbia factors, such as L1, L2, L3, L8, and L9, has demonstrated their ability to induce cytotoxicity in cancer cell lines. The proposed mechanisms of action for these related compounds include the disruption of the normal cell cycle and the induction of actin filament aggregation.

Furthermore, studies on the anti-inflammatory properties of flavonoids from Euphorbia hirta have implicated the involvement of the NF-κB and Nrf2 signaling pathways . It is plausible that lathyrane diterpenes like this compound could exert their anti-inflammatory effects through modulation of similar pathways.

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action for a lathyrane diterpene is presented below.

This diagram illustrates the potential for a compound like this compound to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes, and to activate the Nrf2 pathway, leading to an antioxidant response. It is crucial to note that this is a generalized model based on related compounds, and further research is required to elucidate the specific mechanisms of this compound.

Conclusion

This compound is a structurally complex natural product with defined physicochemical properties. While its specific biological functions remain to be fully elucidated, its classification within the lathyrane-type diterpenes suggests potential for anti-inflammatory and cytotoxic activities. Future research should focus on the targeted investigation of this compound to determine its precise mechanisms of action and to explore its potential as a lead compound in drug discovery and development.

Unveiling the Bio-Pharmacological Potential of Euphorbia Factor L7b: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide on the known biological activities of Euphorbia factor L7b, an isolathyrolditerpene compound. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of its therapeutic potential.

Overview of this compound

This compound is a natural product isolated from plants of the Euphorbia genus, notably Euphorbia lathyris and Euphorbia pekinensis. As a member of the lathyrane diterpenoid class of molecules, it has garnered scientific interest for its potential anti-inflammatory and cytotoxic properties. This document collates and presents the current scientific knowledge regarding these biological activities.

Biological Activities of this compound

Current research indicates that this compound exhibits measurable biological effects, particularly in the realms of anti-inflammatory action and potential cytotoxicity. The following sections provide quantitative data and the methodologies used to ascertain these activities.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

Table 1: Anti-inflammatory Activity of this compound

| Biological Activity | Assay | Cell Line | Stimulant | Measured Effect | IC50 Value (µM) |

| Anti-inflammatory | Griess Assay | RAW264.7 | LPS | Nitric Oxide (NO) Inhibition | 23.9[1][2] |

Modulation of Transcriptional Activity

Recent studies have shown that this compound can modulate the transcriptional activity of nuclear receptors, specifically the Liver X Receptor α (LXRα), which is involved in the regulation of lipid metabolism and inflammation.

Table 2: Transcriptional Regulation by this compound

| Biological Activity | Assay | Cell Line | Target | Measured Effect |

| Transcriptional Regulation | Dual-Luciferase Reporter Assay | HEK293 | Liver X Receptor α (LXRα) | Inhibition of transcriptional activity[3] |

Cytotoxic Activity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this paper, offering a blueprint for the replication and further exploration of this compound's biological activities.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This protocol outlines the determination of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Transcriptional Regulation: Dual-Luciferase Reporter Assay for LXRα Activity

This protocol describes the method to assess the effect of this compound on the transcriptional activity of Liver X Receptor α (LXRα) in HEK293 cells using a dual-luciferase reporter system.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

LXRα expression vector

-

LXRα responsive firefly luciferase reporter vector

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfection: Co-transfect the cells with the LXRα expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations.

-

Cell Lysis: After a 24-hour incubation period with the compound, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II (LAR II) to a luminometer tube containing the cell lysate and measure the fire-fly luciferase activity.

-

Add the Stop & Glo® Reagent to the same tube to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The effect of this compound on LXRα transcriptional activity is determined by comparing the normalized luciferase activity in treated cells to that in untreated control cells.

Cytotoxicity: MTT Assay

This protocol outlines a general method for evaluating the cytotoxic activity of compounds like this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

-

Appropriate cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and related diterpenes are underpinned by their interaction with key cellular signaling pathways. The following diagrams illustrate the putative mechanisms of action.

Putative Inhibition of the NF-κB Signaling Pathway

Based on the known anti-inflammatory effects of related Euphorbia diterpenes, this compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Liver X Receptor α (LXRα) Transcriptional Activity

This compound has been shown to inhibit the transcriptional activity of LXRα. This receptor plays a crucial role in lipid homeostasis and has anti-inflammatory functions.

Caption: Inhibition of LXRα transcriptional activity by this compound.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrable anti-inflammatory activity and the potential for cytotoxic effects. Its ability to modulate key signaling pathways such as NF-κB and LXRα highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive cytotoxicity profile across a range of cancer cell lines, and evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for guiding these future investigations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Euphorbia Factor L7b

Disclaimer: As of the latest available research, specific studies detailing the mechanism of action for Euphorbia factor L7b are not publicly available. This guide, therefore, provides a comprehensive overview of the known mechanisms of action of structurally similar lathyrane-type diterpenoids isolated from Euphorbia species. Given the shared core chemical structure, it is plausible that this compound may exhibit similar biological activities.

Introduction to Euphorbia Factors and Lathyrane Diterpenoids

Euphorbia is a large genus of flowering plants known for producing a diverse array of bioactive secondary metabolites. Among these, lathyrane-type diterpenoids, often referred to as Euphorbia factors, have garnered significant attention for their potent biological activities, particularly their cytotoxic and anti-inflammatory effects. These compounds are characterized by a unique tricyclic carbon skeleton. This compound is identified as an isolathyrolditerpene compound, placing it within this class of molecules. While direct experimental data on this compound is scarce, extensive research on other lathyrane diterpenoids, such as Euphorbia factors L1, L2, L3, and others, provides a solid foundation for understanding their potential mechanisms of action.

Core Mechanisms of Action of Lathyrane Diterpenoids

The primary mechanism of action of many lathyrane diterpenoids revolves around their ability to induce cytotoxicity in cancer cells through various cellular pathways. The key observed effects include the induction of apoptosis, cell cycle arrest, and interference with the cellular cytoskeleton.

A hallmark of many Euphorbia factors is their potent cytotoxic activity against a range of cancer cell lines. This cytotoxicity is often mediated by the induction of apoptosis, or programmed cell death.

-

Mitochondrial Pathway of Apoptosis: Several lathyrane diterpenoids, including Euphorbia factor L2, have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.

Caption: Mitochondrial Apoptosis Pathway Induced by Euphorbia Factor L2.

Certain Euphorbia factors can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, compounds like Euphorbia factors L3 and L5 have been observed to cause an accumulation of cells in the G1 to early S phase of the cell cycle.[1][2] This suggests an interference with the cellular machinery that governs the transition between these phases.

Caption: Cell Cycle Arrest at G1/S Transition by Euphorbia Factors.

The cytoskeleton plays a crucial role in maintaining cell shape, motility, and division. Some lathyrane diterpenoids have been found to interfere with cytoskeletal components. Specifically, compounds such as Euphorbia factors L2, L3, and L5 can induce the aggregation of actin filaments and partially disrupt the microtubule network.[1] This disruption can impede critical cellular processes like mitosis and cytokinesis, ultimately contributing to cell death.

Beyond their cytotoxic effects, certain Euphorbia factors exhibit anti-inflammatory properties. Euphorbia factor L2, for example, has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactive, can contribute to chronic inflammation.[3] Additionally, Euphorbia factor L2 has been found to block TLR7-mediated IRAK4/IKKβ/IRF5 and NF-κB signaling pathways, which are critical in the inflammatory response.[4]

Caption: Inhibition of TLR7 Signaling by Euphorbia Factor L2.

Quantitative Data on Cytotoxic Activity

The following table summarizes the cytotoxic activities (IC50 values) of various lathyrane diterpenoids against different human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Euphofischer A | C4-2B | Prostate Cancer | 11.3 | [5] |

| Euphorbia Factor L28 | 786-0 | Renal Cancer | 9.43 | [1][3] |

| Euphorbia Factor L28 | HepG2 | Liver Cancer | 13.22 | [1][3] |

| Euphoscopin C | A549 (Paclitaxel-Resistant) | Lung Cancer | 6.9 | |

| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Lung Cancer | 7.2 | |

| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Lung Cancer | 9.5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of lathyrane diterpenoids.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the lathyrane diterpenoid (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the lathyrane diterpenoid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Objective: To detect and quantify apoptosis induced by a compound.

Protocol:

-

Cell Treatment: Cells are treated with the lathyrane diterpenoid for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on other lathyrane-type diterpenoids provides a strong predictive framework. These compounds are potent cytotoxic agents that can induce apoptosis, cause cell cycle arrest, and disrupt the cytoskeleton in cancer cells. Furthermore, some exhibit anti-inflammatory properties through the modulation of key signaling pathways. Future research specifically targeting this compound is necessary to confirm and expand upon these potential mechanisms. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of natural products.

References

The Cytotoxic Potential of Euphorbia Factor L7b and Related Diterpenoids in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Euphorbiaceae family of plants has long been a source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, often referred to as "Euphorbia factors," have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This technical guide focuses on Euphorbia factor L7b, a specific isolathyrolditerpene compound, and its broader class of related molecules. While direct and extensive cytotoxic data for this compound remains emergent, this document synthesizes the available information and draws upon the well-documented activities of its structural analogs to provide a comprehensive overview of its potential in cancer therapy. This guide will delve into the quantitative cytotoxicity data of related compounds, detail the experimental protocols for assessing their activity, and visualize the potential mechanisms of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

While specific cytotoxic IC50 values for this compound in cancer cell lines are not extensively documented in publicly available literature, data from closely related lathyrane diterpenoids isolated from Euphorbia species provide valuable insights into the potential potency of this class of compounds. The following tables summarize the 50% inhibitory concentration (IC50) values for various lathyrane-type diterpenoids against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L9 | A549 (Lung Carcinoma) | > 40 | [1] |

| Euphorbia factor L9 | MDA-MB-231 (Breast Cancer) | > 40 | [1] |

| Euphorbia factor L9 | KB (Nasopharyngeal Carcinoma) | 1.12 | [1] |

| Euphorbia factor L9 | KB-VIN (Multidrug-Resistant) | 0.89 | [1] |

| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [2] |

| Euphorbia factor L28 | 786-0 (Renal Cell Carcinoma) | 9.43 | [3][4] |

| Euphorbia factor L28 | HepG2 (Hepatocellular Carcinoma) | 13.22 | [3][4] |

Table 2: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia fischeriana

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Euphofischer A | C4-2B (Prostate Cancer) | 11.3 | [5][6] |

It is important to note that while this compound is identified as an isolathyrolditerpene, its primary reported activity is anti-inflammatory, with an IC50 value of 23.9 µM for the inhibition of NO production in RAW264.7 cells stimulated by LPS.[7] Further studies are required to fully elucidate its specific cytotoxic profile against cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of the cytotoxicity of Euphorbia-derived compounds.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.

-

MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated using appropriate software.[8][9]

b) SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

-

Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 510 nm.[1][10]

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

b) Mitochondrial Membrane Potential (ΔΨm) Assay

The loss of mitochondrial membrane potential is a hallmark of early apoptosis. This can be measured using fluorescent dyes like JC-1 or Rhodamine 123.

-

Cell Treatment and Staining: Cells are treated with the test compound and then incubated with a fluorescent dye (e.g., Rhodamine 123).

-

Flow Cytometry or Fluorescence Microscopy: The change in fluorescence intensity, indicating a loss of mitochondrial membrane potential, is measured.[2]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.[1][11]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Based on studies of related lathyrane diterpenoids like Euphorbia factor L3, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.[2]

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a natural product like this compound.

Caption: General experimental workflow for cytotoxic evaluation of natural products.

Conclusion

This compound, as a member of the lathyrane diterpenoid class, holds promise as a potential anticancer agent. While direct evidence of its cytotoxicity is still limited, the significant anticancer activities of its structural analogs strongly suggest that it warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for such studies. Future research should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines and elucidating its precise molecular mechanisms of action. Understanding the signaling pathways it modulates will be critical for its development as a potential therapeutic agent in oncology.

References

- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. acgpubs.org [acgpubs.org]

- 6. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Potential Therapeutic Applications of Lathyrane Diterpenoids from Euphorbia Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites. Among these, lathyrane-type diterpenoids have garnered significant attention for their potential therapeutic applications, particularly in oncology and inflammatory diseases. These compounds are characterized by a unique tricyclic 5/11/3-membered ring system. While specific data on Euphorbia factor L7b is limited in the current scientific literature, extensive research on its close structural analogs provides a strong basis for understanding the potential of this compound class. This technical guide summarizes the key findings on the cytotoxic and anti-inflammatory activities of lathyrane diterpenoids, details relevant experimental protocols, and illustrates the signaling pathways involved.

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic and anti-inflammatory activities of various lathyrane diterpenoids isolated from Euphorbia species. It is important to note that this data is for compounds structurally related to this compound and may be indicative of its potential activities.

| Compound | Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

| Euphofischer A | Cytotoxicity | C4-2B (Prostate Cancer) | 11.3 | [1] |

| Euphorbia factor L28 | Cytotoxicity | 786-0 (Renal Cancer) | 9.43 | [2][3] |

| HepG2 (Liver Cancer) | 13.22 | [2][3] | ||

| Euphorbia factor L3 | Cytotoxicity | A549 (Lung Cancer) | 34.04 ± 3.99 | [4] |

| MCF-7 (Breast Cancer) | 45.28 ± 2.56 | [4] | ||

| LoVo (Colon Cancer) | 41.67 ± 3.02 | [4] | ||

| Euphorbia factor L1 | Cytotoxicity | A549 (Lung Cancer) | 51.34 ± 3.28 | [4] |

| Lathyrane Diterpenoid Hybrid (8d1) | Anti-inflammatory (NO Inhibition) | RAW264.7 Macrophages | 1.55 ± 0.68 | [5][6] |

| Lathyrane Diterpenoid Hybrid (8d) | Anti-inflammatory (NO Inhibition) | RAW264.7 Macrophages | 0.91 ± 1.38 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of lathyrane diterpenoids.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This assay is used to determine cell viability by measuring cell density based on the measurement of cellular protein content.[7]

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7) in 96-well plates at an appropriate density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenoid for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Methodology:

-

Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the lathyrane diterpenoid for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Signaling Pathways and Mechanisms of Action

Lathyrane diterpenoids exert their biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Mechanism via NF-κB Pathway

Several lathyrane diterpenoids have been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Experimental Workflow for Isolation and Bioactivity Screening

The general process for discovering and evaluating the therapeutic potential of lathyrane diterpenoids from Euphorbia species is outlined below.

Caption: General workflow for isolating and testing lathyrane diterpenoids.

Conclusion

While direct experimental data on this compound remains to be fully elucidated, the substantial body of research on structurally similar lathyrane diterpenoids from Euphorbia species highlights a promising potential for therapeutic applications. The demonstrated cytotoxic effects against various cancer cell lines and the potent anti-inflammatory activities, mediated through well-defined signaling pathways such as NF-κB, underscore the importance of continued investigation into this class of natural products. Further research is warranted to isolate and characterize this compound and to perform comprehensive biological evaluations to determine its specific therapeutic value. The protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.

References

- 1. acgpubs.org [acgpubs.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

- 7. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Euphorbia factor L7b: An In-depth Technical Guide for Drug Discovery Professionals

An exploration into the therapeutic potential of Euphorbia factor L7b, a promising isolathyrolditerpene, this document provides a comprehensive analysis of its structure-activity relationship. While direct research on this compound is nascent, this guide synthesizes available data and draws inferences from closely related lathyrane diterpenoids to illuminate its potential mechanisms of action and therapeutic applications for researchers, scientists, and drug development professionals.

This compound belongs to the lathyrane class of diterpenoids, a group of natural products isolated from the genus Euphorbia.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties.[2][3] This guide will delve into the known biological activities of this compound, infer its structure-activity relationships from analogs, detail relevant experimental protocols, and visualize the key signaling pathways implicated in its mechanism of action.

Quantitative Biological Activity of this compound and Related Lathyrane Diterpenoids

While comprehensive data on this compound is limited, a key study has quantified its anti-inflammatory potential. Specifically, its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells has been reported. This section presents this data in the context of other structurally similar Euphorbia factors, allowing for a comparative analysis of their potencies.

| Compound | Biological Activity | IC50 (µM) | Cell Line | Assay |

| This compound | NO Inhibition | 23.9 | RAW264.7 | Griess Assay |

| Euphorbia factor L1 | NO Inhibition | 12.7 | RAW264.7 | Griess Assay |

| Euphorbia factor L2 | NO Inhibition | 16.2 | RAW264.7 | Griess Assay |

| Euphorbia factor L3 | NO Inhibition | 15.0 | RAW264.7 | Griess Assay |

| Euphorbia factor L7a | NO Inhibition | 44.4 | RAW264.7 | Griess Assay |

| Euphorbia factor L8 | NO Inhibition | 30.3 | RAW264.7 | Griess Assay |

| Euphorbia factor L9 | NO Inhibition | 11.2 | RAW264.7 | Griess Assay |

| Euphorbia factor L17 | NO Inhibition | 48.5 | RAW264.7 | Griess Assay |

| Euphorbia factor L22 | NO Inhibition | 16.6 | RAW264.7 | Griess Assay |

| Euphorbia factor L23 | NO Inhibition | 19.5 | RAW264.7 | Griess Assay |

| Euphorbia factor L24 | NO Inhibition | 18.2 | RAW264.7 | Griess Assay |

| Lathyranoic acid A | NO Inhibition | 74.51 | BV-2 | Griess Assay |

| Euphorbia Factor L31 | NO Inhibition | 50.46 | BV-2 | Griess Assay |

| Euphorbia Factor L30 | NO Inhibition | 50.01 | BV-2 | Griess Assay |

| Euphorbia Factor L11 | NO Inhibition | 76.66 | BV-2 | Griess Assay |

Inferred Structure-Activity Relationships of Lathyrane Diterpenoids

Based on the broader studies of lathyrane diterpenoids, several key structural features are believed to be critical for their biological activities. While direct SAR studies on this compound are not yet available, the following points can be inferred from its analogs:

-

Substitution Patterns: Research on other Euphorbia factors, such as L1, L2, L3, L8, and L9, has highlighted the importance of substitutions at positions C-3, C-5, C-7, and C-15 for their cytotoxic effects. The nature and orientation of the ester groups at these positions significantly influence the compound's potency and selectivity against different cancer cell lines.

-

Hydroxyl Groups: The presence and position of free hydroxyl groups are crucial. For many Euphorbia diterpenes, a free hydroxyl group at the C-3 position is found to enhance both anticancer and anti-inflammatory activities.[2] Conversely, a hydroxyl group at C-2 can have a negative impact on these activities. Esterification of the C-3 hydroxyl group has been shown to modulate activity, suggesting it is a key site for synthetic modification.[2]

-

Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its ability to modulate the activity of P-glycoprotein (P-gp), a key protein involved in multidrug resistance. More lipophilic analogs often exhibit stronger MDR reversal activity.

Key Signaling Pathways

The biological effects of lathyrane diterpenoids are primarily mediated through their interaction with key inflammatory and cell signaling pathways. The NF-κB and PKC pathways are central to their mechanism of action.

NF-κB Signaling Pathway

The anti-inflammatory activity of this compound and its analogs, demonstrated by the inhibition of NO production, is strongly linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In inflammatory conditions, such as those induced by LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lathyrane diterpenoids are thought to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus, thereby suppressing the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Protein Kinase C (PKC) Signaling Pathway

Several lathyrane-type diterpenes are known to be potent activators of protein kinase C (PKC) isozymes.[5] PKC is a family of protein kinases that control the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Activation of PKC has been linked to a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The ability of some lathyrane diterpenes to modulate PKC activity is also associated with their potential to reactivate latent HIV-1 through a PKC-dependent pathway.[5] While the direct effect of this compound on PKC has not been reported, it is a plausible mechanism contributing to its overall biological activity profile.

Caption: Postulated activation of the PKC signaling pathway by lathyrane diterpenes.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.

General Experimental Workflow for Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a natural product like this compound.

Caption: General experimental workflow for screening the biological activity of natural products.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[3]

-

96-well microtiter plates.

-

Cell culture medium.

-

Test compound (this compound).

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[3]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate for 15 minutes to ensure complete dissolution.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[9]

Materials:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[5]

-

Sodium nitrite standard solution.

-

96-well microtiter plates.

-

Cell culture medium.

-

Lipopolysaccharide (LPS).

-

Test compound (this compound).

Procedure:

-

Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[9]

-

Incubate the plate at room temperature for 10-15 minutes.[5]

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Protocol 3: Western Blot for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as iNOS, COX-2, and IκBα.[10][11]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-IκBα, anti-phospho-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture and treat cells with the test compound and/or LPS as described previously.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The available data, though limited, indicates a moderate potency in inhibiting nitric oxide production, a hallmark of inflammation. By drawing parallels with other well-studied lathyrane diterpenoids, it is plausible that this compound exerts its effects through the modulation of the NF-κB and PKC signaling pathways.

Future research should focus on a more comprehensive biological evaluation of this compound. This includes broader screening against a panel of cancer cell lines, assessment of its multidrug resistance reversal capabilities, and direct investigation into its effects on the PKC pathway. Furthermore, synthetic modifications of the this compound scaffold, guided by the structure-activity relationships of related compounds, could lead to the discovery of more potent and selective drug candidates. The detailed experimental protocols provided herein offer a robust framework for undertaking these future investigations. As our understanding of the intricate structure-activity relationships of this class of compounds deepens, so too will the potential to harness their therapeutic power.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Natural Abundance and Analysis of Euphorbia Factor L7b in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Natural Abundance of Lathyrane Diterpenoids in Euphorbia lathyris Seeds

The primary source of Euphorbia factor L7b and other related lathyrane diterpenoids is the seeds of Euphorbia lathyris, commonly known as caper spurge.[1] Although the precise concentration of this compound has not been quantified in published studies, the analysis of other diterpenoids from this plant provides valuable insight into the potential yield. The following table summarizes the quantitative data available for several Euphorbia factors isolated from unprocessed E. lathyris seeds.

| Compound | Concentration (mg/g of unprocessed seeds) | Reference |

| Euphorbia factor L1 | 4.915 | [2] |

| Euphorbia factor L2 | 1.944 | [2] |

| Euphorbia factor L8 | 0.425 | [2] |

| Euphorbia factor L7a/L7b | Identified, but not quantified | [2] |

Note: The data presented are for distinct but structurally related lathyrane diterpenoids. These values can serve as an estimate for the potential abundance of this compound in Euphorbia lathyris seeds.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of lathyrane diterpenoids from Euphorbia lathyris seeds. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Extraction and Isolation of Lathyrane Diterpenoids

This protocol describes a general procedure for the extraction and isolation of Euphorbia factors from the seeds of Euphorbia lathyris.

a. Materials and Reagents:

-

Dried seeds of Euphorbia lathyris

-

95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Methanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., petroleum ether-ethyl acetate gradients)

-

Rotary evaporator

-

Chromatography columns

b. Extraction Procedure:

-

Grind the dried seeds of Euphorbia lathyris to a fine powder.

-

Perform a Soxhlet extraction or maceration of the powdered seeds with 95% ethanol.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether and then ethyl acetate.

-

Collect the organic layers and evaporate the solvents to yield the petroleum ether and ethyl acetate fractions, which will contain the lathyrane diterpenoids.

c. Isolation Procedure:

-

Subject the petroleum ether or ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

-

Pool the fractions containing the desired compounds and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantification of Lathyrane Diterpenoids by HPLC-ESI-MS

This protocol outlines a method for the quantitative analysis of lathyrane diterpenoids using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS), based on a method developed for Euphorbia factors L1, L2, and L8.[2]

a. Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, a degasser, an autosampler, and a diode-array detector (DAD).

-

Mass Spectrometer: Finnigan LCQ DECA XPplus ion trap mass spectrometer with an ESI source or equivalent.

-

Column: Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm) or a similar reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 70-90% A; 20-25 min, 90-100% A; 25-30 min, 100% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: DAD at 230 nm and MS detection in positive ion mode.

-

MS Parameters:

-

Sheath gas (N2) flow rate: 60 arbitrary units.

-

Auxiliary gas (N2) flow rate: 10 arbitrary units.

-

Spray voltage: 4.5 kV.

-

Capillary temperature: 350°C.

-

Scan range: m/z 150-700.

-

b. Sample and Standard Preparation:

-

Prepare a stock solution of a certified reference standard of this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Prepare the sample for analysis by dissolving a known weight of the purified extract in methanol, filtering through a 0.45 µm syringe filter, and diluting to fall within the calibration range.

c. Quantification:

-

Inject the calibration standards and the sample into the HPLC-ESI-MS system.

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Euphorbia lathyris seeds.

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway

Lathyrane diterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. The following diagram illustrates this proposed mechanism of action, which may be relevant for this compound.

Caption: Proposed mitochondrial apoptosis pathway induced by lathyrane diterpenoids.

References

Methodological & Application

Application Notes and Protocols for Euphorbia Factor L7b

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is an isolathyrolditerpene compound derived from plants of the Euphorbia genus.[1][2] Like other lathyrane-type diterpenoids, it has garnered interest within the scientific community for its potential biological activities. This document provides detailed protocols for the preparation of a stock solution of this compound and outlines its potential applications based on the activities of structurally related compounds, with a focus on its anti-inflammatory properties.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| CAS Number | 93550-95-9 | [3] |

| Molecular Formula | C₃₃H₄₀O₉ | [2] |

| Molecular Weight | 580.67 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | >98% (as typically supplied) | |

| Solubility | DMSO: ≥ 50 mg/mL (86.11 mM); requires sonication | [2] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Preparation of Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous (or newly opened) Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Analytical balance

-

Ultrasonic bath

Protocol:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.81 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the powder. For the 5.81 mg example, add 1 mL of DMSO.

-

Solubilization: To aid dissolution, vortex the solution briefly and then place it in an ultrasonic bath for 10-15 minutes, or until the solution is clear and all solid has dissolved.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

Stock Solution Concentration Table:

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.

| Mass of Compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 1.722 mL | 0.344 mL | 0.172 mL |

| 5 mg | 8.611 mL | 1.722 mL | 0.861 mL |

| 10 mg | 17.221 mL | 3.444 mL | 1.722 mL |

Calculations are based on a molecular weight of 580.67 g/mol .

Experimental Protocols and Potential Applications

While extensive research on this compound is still emerging, its classification as a lathyrane diterpenoid suggests several potential areas of investigation. Lathyrane diterpenoids isolated from Euphorbia species have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[4][5][6]

Anti-inflammatory Activity Assessment

Recent studies have shown that this compound exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages with an IC₅₀ value of 23.9 µM.[7]

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Stimulation: Pre-treat the cells with the various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC₅₀ value.

Cytotoxicity and Anticancer Research

Many lathyrane-type diterpenoids have shown cytotoxic activity against various cancer cell lines.[5][6] Therefore, a potential application for this compound is in cancer research.

Suggested Cell Lines for Screening:

-

Human leukemia cell line (U937): Other lathyrane diterpenoids have shown activity against this cell line.[5]

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231): Commonly used for screening potential anticancer agents.

-

Human lung cancer cell line (A549): Another common model for cytotoxicity studies.[8]

-

Multidrug-resistant cancer cell lines: To investigate potential MDR reversal activity.[4]

Experimental Workflow for Stock Solution Preparation:

References

- 1. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 93550-95-9|DC Chemicals [dcchemicals.com]

- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

Euphorbia factor L7b solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is an isolathyrolditerpene compound derived from plants of the Euphorbia genus.[1][2] Like other lathyrane-type diterpenoids isolated from Euphorbia species, it is a subject of research interest for its potential biological activities. This document provides essential information on the solubility of this compound, protocols for its preparation in various solutions, and an overview of the potential signaling pathways it may influence, based on studies of closely related compounds.

Physicochemical Properties

-

CAS Number: 93550-95-9[2]

-

Molecular Formula: C₃₃H₄₀O₉[2]

-

Molecular Weight: 580.67 g/mol [2]

-

Appearance: White to off-white solid[2]

Solubility Data

Table 1: Solubility of this compound